(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have shown promising antimicrobial properties against various microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Analgesic Agents
Other related compounds have been synthesized for their potential as antitumor and analgesic agents. The synthesis involves complex reactions leading to derivatives that exhibit significant COX-2 inhibitory activity, highlighting their potential use in cancer therapy and as pain relievers (Abu‐Hashem et al., 2020).
Antioxidant Properties
Derivatives of methanone compounds, including bromination and reduction reactions, have demonstrated effective antioxidant power. These findings indicate a potential application in designing antioxidant therapies, contributing to the management of oxidative stress-related diseases (Balaydın et al., 2010).
Serotonin Antagonist Activity
Research on bicyclic triazolone and triazine dione derivatives, including those with piperazine groups, has shown potent 5-HT2 antagonist activity. Such compounds could serve as leads for the development of new therapeutics in neuropsychiatric disorders, including depression and anxiety (Watanabe et al., 1992).
Positive Inotropic Evaluation
Research into triazolo and tetrazolo phthalazine derivatives has explored their potential inotropic effects, which could benefit cardiac dysfunction treatments. This indicates a possible application in developing heart failure medications (Ma et al., 2014).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-16-4-7-18(8-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)17-6-9-19(33-2)20(14-17)34-3/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZSAOWLKIBFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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